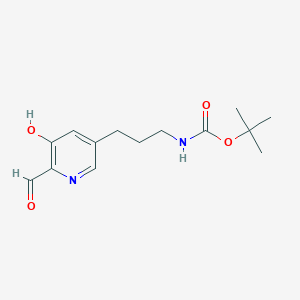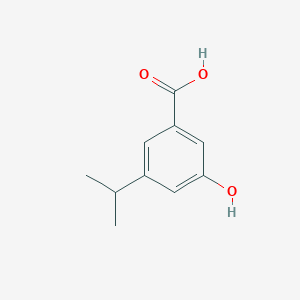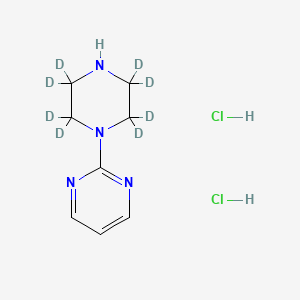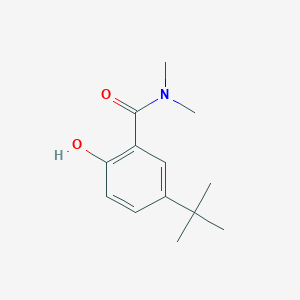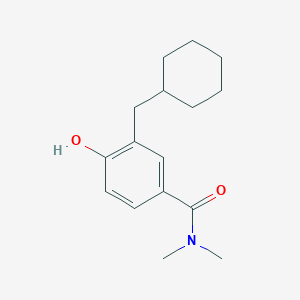
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group attached to the third carbon and a hydroxyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzamide with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. This is followed by the N,N-dimethylation of the resulting intermediate using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base
Major Products
Oxidation: Formation of 3-(Cyclohexylmethyl)-4-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of 3-(Cyclohexylmethyl)-4-chloro-N,N-dimethylbenzamide.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with enzyme active sites. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzamide: Lacks the cyclohexylmethyl group, resulting in different chemical properties and biological activities.
N,N-Dimethylbenzamide: Lacks both the hydroxyl and cyclohexylmethyl groups, leading to reduced reactivity and different applications.
Cyclohexylmethylbenzamide: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biological targets
Uniqueness
3-(Cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-17(2)16(19)13-8-9-15(18)14(11-13)10-12-6-4-3-5-7-12/h8-9,11-12,18H,3-7,10H2,1-2H3 |
Clé InChI |
DYWGCUCRANUUDT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


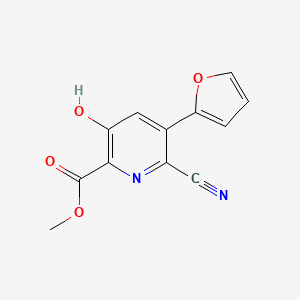
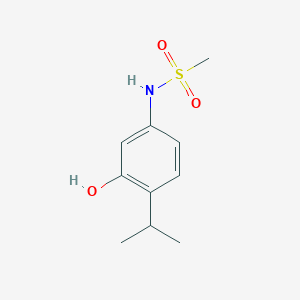
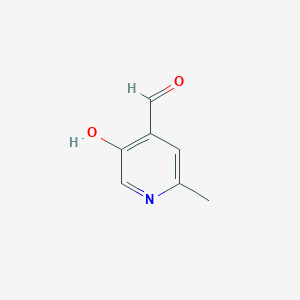

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)




